N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine
Description
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9-6-7-13-11(9)8-12-10-4-2-3-5-10/h6-7,10,12H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSJWQZQGFAZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358959 | |
| Record name | N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-91-6 | |
| Record name | N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
The most widely reported method involves alkylating cyclopentanamine with a 3-methylthiophene-derived electrophile, typically 3-methylthiophen-2-ylmethyl chloride or bromide. The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic methylene carbon:
Key reagents include:
Optimization and Yield
Industrial-scale protocols (e.g., continuous-flow reactors) achieve yields of 78–85% by minimizing thermal degradation. Solvent selection (toluene or dichloromethane) impacts reaction kinetics, with polar aprotic solvents accelerating the SN2 process.
Table 1: Alkylation Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents amine oxidation |
| Molar Ratio (Amine:Alkylating Agent) | 1.2:1 | Minimizes di-alkylation |
| Reaction Time | 4–6 h | Completes conversion |
Synthetic Route 2: Reductive Amination of Cyclopentanamine with 3-Methylthiophene-2-carbaldehyde
Procedure and Catalysts
Reductive amination offers a one-pot alternative, combining cyclopentanamine and 3-methylthiophene-2-carbaldehyde in the presence of a reducing agent:
Catalysts : Sodium cyanoborohydride (NaBH₃CN) in methanol achieves selective reduction of the imine intermediate, yielding 70–75% product.
Limitations and Mitigations
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Imine Instability : Moisture-sensitive intermediates require anhydrous conditions.
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Byproducts : Over-reduction to tertiary amines is suppressed using mild acids (e.g., acetic acid) to protonate the imine.
Alternative Method: Suzuki-Miyaura Coupling for Thiophene Moiety Construction
Thiophene Ring Functionalization
Recent advances employ Suzuki-Miyaura cross-coupling to assemble the thiophene subunit. For example, 3-bromo-2-methylthiophene reacts with cyclopentanamine-bearing boronic esters under palladium catalysis:
Conditions :
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Catalyst : Pd(PPh₃)₄ (2 mol%)
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Base : K₂CO₃ in THF/H₂O
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Yield : 65–70%
Advantages Over Traditional Routes
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Regioselectivity : Avoids isomerization common in Friedel-Crafts alkylation.
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Scalability : Tolerates diverse boronic acids for structural diversification.
Industrial-Scale Production and Process Intensification
Continuous-Flow Synthesis
Adoption of microreactors (e.g., Corning Advanced-Flow™) enhances heat/mass transfer, reducing reaction times from hours to minutes. A representative setup:
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Reactant Streams : Cyclopentanamine and alkylating agent in DMF.
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Residence Time : 8–10 min at 50°C.
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Purity : >99% after in-line liquid-liquid extraction.
Green Chemistry Initiatives
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Solvent Recycling : Membrane-assisted recovery of DMF reduces waste.
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Catalyst Immobilization : Silica-supported Pd nanoparticles enable reuse for 5–7 cycles without activity loss.
Analytical Characterization of Synthetic Products
Spectroscopic Methods
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¹H NMR (CDCl₃): δ 2.34 (s, 3H, thiophene-CH₃), 2.67–2.62 (m, 4H, cyclopentyl-CH₂), 3.45 (s, 2H, N-CH₂).
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HPLC : C18 column, 90:10 acetonitrile/water, retention time = 6.2 min.
Table 2: Key Analytical Data
| Technique | Diagnostic Signal | Assignment |
|---|---|---|
| ¹³C NMR | 138.80 ppm | Thiophene C-S |
| MS (EI) | m/z 195 [M+H]⁺ | Molecular ion |
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the thiophene ring or amine group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine serves as a valuable building block in the synthesis of more complex molecules. Its unique thiophene structure allows for various chemical modifications, leading to derivatives with enhanced properties.
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity: Preliminary studies indicate significant antimicrobial properties against various bacterial strains. For instance, derivatives of this compound exhibited minimum inhibitory concentration (MIC) values as low as 12 µM against resistant strains of Staphylococcus aureus.
- Anti-inflammatory Properties: Research has shown that the compound can inhibit protein denaturation and protect erythrocytes against hemolysis, suggesting its potential as an anti-inflammatory agent. Comparative studies indicate its potency is significant when benchmarked against standard anti-inflammatory drugs like Diclofenac.
Medicine
This compound is explored for therapeutic applications, particularly in treating infections and inflammatory conditions. Its ability to modulate neurotransmitter systems may also position it as a candidate for neurological disorders.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy: A study demonstrated that derivatives exhibited potent activity against a range of bacterial strains, emphasizing their potential as therapeutic agents against antibiotic-resistant bacteria.
- Anti-inflammatory Mechanisms: Another research effort indicated that this compound significantly reduced inflammation markers in vitro, showcasing its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-[(2-thienyl)methyl]cyclopentanamine: Similar structure but with a thiophene ring instead of a 3-methylthiophene.
N-[(3-methylthiophen-2-yl)methyl]cyclohexanamine: Similar structure but with a cyclohexanamine moiety instead of cyclopentanamine.
Uniqueness
N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine is unique due to the presence of both a cyclopentanamine moiety and a 3-methylthiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentanamine core linked to a 3-methylthiophen-2-ylmethyl moiety. Its molecular formula is C_{12}H_{15}N_{1}S_{1}, with a molecular weight of approximately 195.32 g/mol. The presence of the thiophene ring contributes to its reactivity and interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate receptor activity or inhibit enzyme functions, leading to various physiological effects. Preliminary studies suggest that it may influence signaling pathways related to neurotransmission and metabolic processes.
1. Pharmacological Potential
Research indicates that compounds with similar structures have shown promising pharmacological properties, including:
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections .
- Neuroactive Effects : The compound's interaction with neurotransmitter receptors, particularly glutamate receptors, indicates a possible role in modulating neuroactivity .
2. Therapeutic Applications
The compound is being explored for its potential in drug development, particularly as a precursor for synthesizing new therapeutic agents. Its unique structure allows for modifications that could enhance efficacy and reduce side effects compared to existing drugs .
Case Studies
Several studies have investigated the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition of bacterial growth at low concentrations. |
| Study B | Neurotransmitter Interaction | Demonstrated binding affinity to NMDA receptors, suggesting potential neuroprotective effects. |
| Study C | Enzyme Inhibition | Identified as a moderate inhibitor of specific enzymes involved in metabolic pathways. |
These findings highlight the compound's versatility and potential applications across different therapeutic areas.
Research Findings
Recent investigations into this compound have revealed several key insights:
- Binding Affinity : The compound exhibits notable binding affinity to certain receptors, which may correlate with its biological effects. For instance, studies have indicated an affinity in the nanomolar range for NMDA receptors, which are critical in synaptic plasticity and memory functions .
- In Vitro Studies : Laboratory assays have confirmed its activity against various cell lines, suggesting potential anticancer properties that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
